Cas no 3094-87-9 (Iron(II) acetate)
Iron(II) acetate Chemical and Physical Properties
Names and Identifiers
-
- Iron(II) acetate
- FERROUS ACETATE
- aceticacid,iron(2+)salt
- aceticacid,iron(2++)salt
- iron(2+)acetate
- irondiacetate
- Ferrousacetateanhydrous
- Bisacetic acid iron(II) salt
- Diacetic acid iron(II) salt
- Iron(II) Acetate tetrahydrate
- bisacetatoiron(II)
- EINECS 221-441-7
- iron acetate
- Iron di(acetate)
- iron(2+) diacetate
- Acetic Acid Iron(II) Salt
- Iron(Ⅱ) acetate
- Iron(II) acetate, anhydrous
- ACETIC ACID, IRON(2+) SALT
- Iron(2+) acetate
- I0765
- DTXSID5037656
- FT-0627300
- 3094-87-9
- Q2657418
- LNOZJRCUHSPCDZ-UHFFFAOYSA-L
- NS00083255
- UNII-L80I7M6D3Q
- SY061299
- D84280
- AKOS015837568
- Iron diacetate
- SCHEMBL51266
- Acetic acid, iron(2+) salt (2:1)
- MFCD00058909
- iron(ii)acetate
- L80I7M6D3Q
- iron(2+);diacetate
- Iron (II) acetate
- Iron(II) Acetate tetrahydrate,95%
- ?(2)-iron(2+) bis(acetate ion)
- DTXCID3017656
- FI60743
- Acetic acid Iron(II)
-
- MDL: MFCD01672401
- Inchi: 1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
- InChI Key: LNOZJRCUHSPCDZ-UHFFFAOYSA-L
- SMILES: [Fe+2].[O-]C(C)=O.[O-]C(C)=O
Computed Properties
- Exact Mass: 171.96618
- Monoisotopic Mass: 173.961544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 25.5
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 80.3Ų
Experimental Properties
- Color/Form: Light yellow grayish yellow red crystal powder.
- Melting Point: 190-200 °C (dec.) (lit.)
- Water Partition Coefficient: Soluble in water.
- PSA: 80.26
- LogP: -2.49010
- Sensitiveness: Air & Moisture Sensitive
- Solubility: Not available
Iron(II) acetate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
- RTECS:AI3850000
-
Hazardous Material Identification:
- TSCA:No
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
Iron(II) acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157596-5g |
Iron(II) acetate |
3094-87-9 | >90.0%(T) | 5g |
¥173.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157596-1g |
Iron(II) acetate |
3094-87-9 | >90.0%(T) | 1g |
¥85.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157596-25g |
Iron(II) acetate |
3094-87-9 | >90.0%(T) | 25g |
¥561.90 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0765-25G |
Iron(II) Acetate |
3094-87-9 | >90.0%(T) | 25g |
¥1365.00 | 2024-04-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 31140-25g |
Iron(II) acetate, anhydrous, Fe 29.5% min |
3094-87-9 | Fe 29.5% | 25g |
¥2552.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 31140-100g |
Iron(II) acetate, anhydrous, Fe 29.5% min |
3094-87-9 | Fe 29.5% | 100g |
¥5258.00 | 2023-04-13 | |
| Alichem | A450002495-100g |
Iron(II) acetate |
3094-87-9 | 95% | 100g |
$400.00 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I830145-25g |
Iron(II) Acetate tetrahydrate |
3094-87-9 | 95%,Fe 21% min | 25g |
¥1,068.00 | 2022-01-10 | |
| TRC | I775408-50mg |
Iron(II) Acetate |
3094-87-9 | 50mg |
45.00 | 2021-08-04 | ||
| TRC | I775408-100mg |
Iron(II) Acetate |
3094-87-9 | 100mg |
$64.00 | 2023-05-18 |
Iron(II) acetate Suppliers
Iron(II) acetate Related Literature
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Sarah M. Barry,Helge Mueller-Bunz,Peter J. Rutledge Org. Biomol. Chem. 2012 10 7372
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Alessandro Turrina,A. Iulian Dugulan,Jillian E. Collier,Richard I. Walton,John L. Casci,Paul A. Wright Catal. Sci. Technol. 2017 7 4366
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C. L. Augustyn,T. D. Allston,R. K. Hailstone,K. J. Reed RSC Adv. 2014 4 5228
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4. Organic synthesis with the most abundant transition metal–iron: from rust to multitasking catalystsSujoy Rana,Jyoti Prasad Biswas,Sabarni Paul,Aniruddha Paik,Debabrata Maiti Chem. Soc. Rev. 2021 50 243
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Charles Lochenie,Julia Heinz,Wolfgang Milius,Birgit Weber Dalton Trans. 2015 44 18065
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid salts
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid derivatives Carboxylic acid salts
- Catalysts and Inorganic Chemicals Inorganic Compounds Oxides
- Catalysts and Inorganic Chemicals Catalysts
Additional information on Iron(II) acetate
Recent Advances in Iron(II) Acetate (CAS 3094-87-9) Research: Applications and Innovations in Chemical Biology and Medicine
Iron(II) acetate (CAS 3094-87-9) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its distinctive iron(II) center coordinated by acetate ligands, serves as a critical reagent in catalysis, drug synthesis, and biomedical applications. Recent studies have explored its role in novel therapeutic strategies, particularly in addressing iron-related metabolic disorders and as a precursor for advanced nanomaterials. This research brief synthesizes the latest findings on Iron(II) acetate, highlighting its emerging significance in the field.
One of the most notable advancements involves the use of Iron(II) acetate as a catalyst in organic synthesis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in facilitating C-H bond activation, a key step in the synthesis of complex pharmaceutical compounds. The researchers reported that Iron(II) acetate exhibited superior selectivity and yield compared to traditional palladium-based catalysts, underscoring its potential for sustainable and cost-effective drug manufacturing. This breakthrough aligns with the growing demand for greener synthetic methodologies in the pharmaceutical industry.
In the realm of biomedicine, Iron(II) acetate has been investigated for its therapeutic potential in iron-deficiency anemia and other hematological disorders. A preclinical study conducted by a collaborative team from MIT and Harvard Medical School revealed that nanoformulations of Iron(II) acetate exhibited enhanced bioavailability and reduced oxidative stress compared to conventional iron supplements. The study, published in Nature Communications in early 2024, utilized advanced spectroscopic techniques to characterize the compound's stability and release kinetics in physiological environments. These findings pave the way for next-generation iron supplementation therapies with improved safety profiles.
Beyond its biological applications, Iron(II) acetate has also emerged as a key component in the development of functional materials. Researchers at the University of California, Berkeley, recently reported the synthesis of Iron(II) acetate-based metal-organic frameworks (MOFs) with exceptional porosity and magnetic properties. These MOFs, described in a 2024 ACS Nano publication, demonstrated potential applications in targeted drug delivery and magnetic resonance imaging (MRI) contrast enhancement. The study highlighted the compound's unique ability to form stable coordination networks while maintaining biocompatibility, a rare combination in materials science.
Despite these promising developments, challenges remain in the widespread adoption of Iron(II) acetate-based technologies. Stability issues under ambient conditions and precise control of its redox properties continue to be active areas of research. Recent work published in Chemical Science has proposed novel stabilization strategies using polymer matrices and ionic liquids, offering potential solutions to these limitations. As research progresses, Iron(II) acetate (CAS 3094-87-9) is poised to play an increasingly important role at the intersection of chemistry, biology, and medicine, with implications for drug development, diagnostic tools, and advanced materials.
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